Home > Products > Screening Compounds P135020 > 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine - 1219827-68-5

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1809735
CAS Number: 1219827-68-5
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[4-(Benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one (12a)

Compound Description: This compound is a highly potent and selective reversible inhibitor of monoamine oxidase type B (MAO B). It exhibits an IC50 value in the low nanomolar range (1.4 nM) and high selectivity for MAO B over MAO A (>71,400). []

Relevance: This compound shares a core structure with 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, namely the 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one scaffold. The key difference lies in the substituent at the 3-position of the oxadiazole ring. While the target compound has an amine group, 12a possesses a 3-(2-cyanoethyl) substituent. This difference highlights how subtle structural changes within the same scaffold can significantly influence biological activity, shifting from a potential antimicrobial agent to a potent and selective MAO B inhibitor. []

5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one

Compound Description: This compound serves as a central scaffold for a series of derivatives designed as MAO B inhibitors. []

Relevance: This compound exhibits high structural similarity to 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine. Both compounds share the 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one core structure, differing only in the substituent at the 2-position of the oxadiazole ring. The target compound possesses an amine group at this position, while the related compound has an oxygen atom. This comparison underscores the importance of the 2-position substituent in dictating the biological activity of this class of compounds. []

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

Compound Description: This compound exhibits notable anticancer activity, demonstrating a mean growth percent (GP) of 62.61 across a panel of cancer cell lines. It displays particular efficacy against MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines. []

Relevance: Both this compound and 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine belong to the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine class of compounds. While the core structure remains consistent, variations are present in the substituents on the phenyl ring at the 5-position of the oxadiazole ring and the N-aryl group. 4s features a 4-methoxyphenyl group at the 5-position and a 2,4-dimethylphenyl group as the N-aryl substituent. In contrast, the target compound has a 4-(allyloxy)phenyl group at the 5-position. This comparison emphasizes the importance of both the 5-aryl substituent and the N-aryl group in influencing the anticancer properties of this class of compounds. []

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound is a cyclized oxadiazole derivative obtained from substituted thiosemicarbazide using manganese(II) acetate. []

Relevance: This compound, along with 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, belongs to the N-phenyl-1,3,4-oxadiazol-2-amine class of compounds. The key structural difference lies in the substituent at the 5-position of the oxadiazole ring. This structural comparison within the N-phenyl-1,3,4-oxadiazol-2-amine class highlights how modifications at the 5-position can potentially lead to diverse biological activities. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI is a known inhibitor of protozoan CYP51, an enzyme crucial for sterol biosynthesis, and demonstrates therapeutic efficacy in treating Chagas disease. []

Relevance: While structurally more complex than 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, VNI shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety. Researchers leveraged VNI's known biological activity and structural features to design novel antifungal agents targeting the fungal CYP51 enzyme. This approach highlights the potential of utilizing existing knowledge of structure-activity relationships within specific chemical moieties, such as the 5-phenyl-1,3,4-oxadiazol-2-yl group, to develop novel therapeutic agents for different disease targets. []

Overview

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This specific oxadiazole derivative has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structural features of this compound enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The synthesis and characterization of 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can be traced back to studies focusing on the biological significance of oxadiazoles. Several research articles detail synthetic pathways and biological evaluations of related compounds, highlighting the importance of this class in pharmaceutical applications .

Classification

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is classified as an organic compound within the broader category of heterocycles. Specifically, it is categorized under oxadiazoles due to its structural characteristics. The presence of the allyloxy group further classifies it among substituted phenyl derivatives.

Synthesis Analysis

Methods

The synthesis of 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of phenolic precursors with semicarbazide in the presence of activating agents such as phosphorus oxychloride. The general approach includes:

  1. Formation of the Oxadiazole Ring: A phenolic compound (e.g., 4-(Allyloxy)phenylacetic acid) is reacted with semicarbazide under reflux conditions.
  2. Cyclization: The reaction mixture undergoes cyclization to form the oxadiazole ring.
  3. Purification: The product is purified through crystallization or chromatography methods.

Technical details include controlling reaction conditions such as temperature and time to maximize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure features:

  • An oxadiazole ring (five-membered heterocycle).
  • An allyloxy substituent attached to a phenyl group.

Data

Key molecular data include:

  • Molecular Weight: Approximately 220.24 g/mol.
  • Melting Point: Typically ranges between 150°C - 160°C based on similar derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation .

Chemical Reactions Analysis

Reactions

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:

  1. Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  2. Coupling Reactions: It can couple with other electrophiles to form more complex structures, enhancing its biological activity.
  3. Cyclization: Under certain conditions, it may undergo further cyclization reactions leading to novel heterocyclic compounds.

Technical details include the use of solvents like dimethylformamide and bases such as potassium carbonate during these reactions .

Mechanism of Action

Process

The mechanism of action for 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine is primarily linked to its interaction with biological targets:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  2. Anticancer Properties: It potentially induces apoptosis in cancer cells through mechanisms involving DNA damage or inhibition of cell cycle progression.

Data supporting these mechanisms often come from in vitro studies and biological evaluations that demonstrate efficacy against various pathogens and cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amines and oxadiazoles; may participate in nucleophilic substitution reactions.

Relevant data from studies indicate that derivatives exhibit varied solubility profiles which can influence their biological activity .

Applications

Scientific Uses

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine has several potential applications in scientific research:

  1. Drug Development: Investigated for its potential as an antimicrobial agent and anticancer drug candidate.
  2. Biological Studies: Used in studies aimed at understanding the mechanisms of action for new therapeutic agents.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.

Research continues to explore its efficacy and safety profiles in various biological contexts .

Properties

CAS Number

1219827-68-5

Product Name

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h2-6H,1,7H2,(H2,12,14)

InChI Key

KGWCZVJVBCFRTN-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C2=NN=C(O2)N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.